Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:
- A 2-chlorophenyl substituent at position 4, providing steric bulk and electronic modulation via the chlorine atom.
- A phenylpiperazinylmethyl group at position 6, introducing a flexible, nitrogen-rich moiety that may enhance receptor binding in neurological or antimicrobial applications.
- An ethyl ester at position 5, influencing solubility and metabolic stability.
This scaffold is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-2-32-23(30)21-20(26-24(31)27-22(21)18-10-6-7-11-19(18)25)16-28-12-14-29(15-13-28)17-8-4-3-5-9-17/h3-11,22H,2,12-16H2,1H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUXKUQVTOQGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea and subsequent reaction with 4-phenylpiperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Structural Characteristics
The molecular formula of Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is CHClNO, with a molecular weight of 454.9 g/mol. The presence of a chlorophenyl group and a phenylpiperazine moiety contributes to its unique chemical behavior and biological activity .
The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. This compound has been studied for its ability to inhibit various bacterial strains and fungi. In vitro studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential use in treating infections .
Anticonvulsant Properties
Studies have explored the anticonvulsant effects of related compounds in animal models. The pharmacological evaluation demonstrated that certain derivatives possess protective effects against seizures induced by chemical agents. This suggests that this compound may serve as a candidate for further development in anticonvulsant therapy .
Potential in Neurological Disorders
Given its structural similarity to known psychoactive compounds, this tetrahydropyrimidine derivative is being investigated for potential applications in treating neurological disorders such as depression and anxiety. The phenylpiperazine moiety is particularly relevant due to its interaction with serotonin receptors .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against several bacterial strains with minimum inhibitory concentrations comparable to standard antibiotics .
Investigation into Anticonvulsant Activity
In a pharmacological study assessing the anticonvulsant properties of related compounds using the maximal electroshock seizure model, it was found that certain derivatives showed promising results in reducing seizure frequency and severity. This positions Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenyipiperazin-l -y)methyl]-1 , 2 , 3 , 4-tetrahydropyrimidine -5-carboxylic acid as a potential lead compound for future anticonvulsant drug development .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 4
a) Halogenated Aryl Groups
- Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The electron-withdrawing cyano group may alter electronic distribution, affecting binding affinity in enzyme inhibition studies .
b) Heterocyclic Substituents
Modifications at Position 6
a) Piperazine Derivatives
- Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-tetrahydropyrimidine-5-carboxylate ():
The 3-chlorophenyl group on the piperazine ring adds steric bulk and electronic effects, which may influence receptor subtype selectivity (e.g., serotonin or dopamine receptors) .
b) Non-Piperazine Groups
Functional Group Variations at Position 2
- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate monohydrate (): The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability .
Pharmacological Implications
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1260992-64-0) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, supported by relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 454.9 g/mol. The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a phenylpiperazine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27ClN4O3 |
| Molecular Weight | 454.9 g/mol |
| CAS Number | 1260992-64-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the tetrahydropyrimidine ring and subsequent functionalization with the chlorophenyl and phenylpiperazine groups. Reaction conditions often involve organic solvents and catalysts to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound display varying degrees of activity against both gram-positive and gram-negative bacteria as well as fungi .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. For instance, it may inhibit certain enzymes related to bacterial cell wall synthesis or disrupt fungal cell membranes .
Case Studies
- Antidepressant Activity : A study exploring the effects of phenylpiperazine derivatives indicated potential antidepressant activity through serotonin receptor modulation. The incorporation of the phenylpiperazine moiety in this compound suggests similar pharmacological properties .
- Cytotoxicity : In research evaluating cytotoxic effects against cancer cell lines, compounds structurally related to this tetrahydropyrimidine exhibited significant cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What synthetic strategies are recommended for preparing the title compound with high yield and purity?
The compound can be synthesized via a modified Biginelli reaction, a one-pot multicomponent condensation involving an aromatic aldehyde (e.g., 2-chlorobenzaldehyde), ethyl acetoacetate, and a thiourea derivative. Catalytic conditions (e.g., HCl or Lewis acids like FeCl₃) under reflux in ethanol or acetonitrile are typical. Post-synthetic modifications, such as introducing the 4-phenylpiperazinylmethyl group, may require nucleophilic substitution using paraformaldehyde and 1-phenylpiperazine . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >90% purity.
Q. What analytical techniques are essential for structural characterization?
- X-ray crystallography : Determines absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.6876 Å, b = 7.3073 Å) are common for related tetrahydropyrimidine derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., methylene protons near δ 4.0–4.5 ppm for the piperazinyl group).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 465.15 [M+H]⁺).
Q. How can preliminary biological activity screening be designed for this compound?
Prioritize assays based on structural analogs. For example:
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorogenic substrates.
- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled or analyzed?
The 4-position substituent (2-chlorophenyl) often induces diastereoselectivity. Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) can resolve enantiomers. Computational modeling (DFT or MD simulations) predicts steric and electronic influences on transition states . For example, bulky groups at C4 may favor cis-configuration due to reduced steric clash.
Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding. Poor oral bioavailability may explain in vivo inactivity.
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility.
- Target engagement studies : Confirm target binding via SPR or thermal shift assays if in vitro activity is observed but in vivo efficacy is absent .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects.
- Piperazine modifications : Test N-alkylated or heteroaromatic analogs (e.g., pyridinylpiperazine) to improve CNS penetration or selectivity.
- Bioisosteric replacement : Substitute the ester group (COOEt) with amides or carbamates to enhance metabolic stability .
Q. What crystallographic data are critical for understanding solid-state properties?
Key parameters include:
- Hydrogen-bonding networks : O2-oxo and NH groups often form intermolecular bonds (e.g., N–H···O=C), stabilizing the crystal lattice.
- Torsion angles : The dihedral angle between the 2-chlorophenyl and tetrahydropyrimidine rings affects π-π interactions. Values >30° may reduce stacking efficiency .
Q. How should researchers troubleshoot low reproducibility in synthetic protocols?
- Parameter optimization : Screen solvents (e.g., THF vs. ethanol), temperatures, and catalyst loadings via Design of Experiments (DoE).
- Intermediate characterization : Isolate and validate intermediates (e.g., thiourea adducts) via LC-MS to identify side reactions.
- Moisture sensitivity : Use anhydrous conditions if the aldehyde component is hygroscopic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
